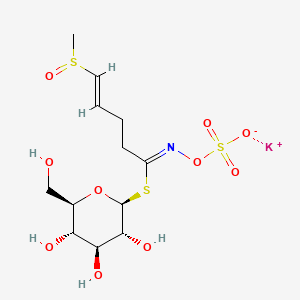

Glucoraphenin (potassium)

Description

BenchChem offers high-quality Glucoraphenin (potassium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glucoraphenin (potassium) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H20KNO10S3 |

|---|---|

Molecular Weight |

473.6 g/mol |

IUPAC Name |

potassium;[(Z)-[(E)-5-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylidene]amino] sulfate |

InChI |

InChI=1S/C12H21NO10S3.K/c1-25(18)5-3-2-4-8(13-23-26(19,20)21)24-12-11(17)10(16)9(15)7(6-14)22-12;/h3,5,7,9-12,14-17H,2,4,6H2,1H3,(H,19,20,21);/q;+1/p-1/b5-3+,13-8-;/t7-,9-,10+,11-,12+,25?;/m1./s1 |

InChI Key |

SPAAOAFFSVKBJP-SMHDNHKFSA-M |

Isomeric SMILES |

CS(=O)/C=C/CC/C(=N/OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.[K+] |

Canonical SMILES |

CS(=O)C=CCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+] |

Origin of Product |

United States |

Foundational & Exploratory

Glucoraphenin potassium salt chemical properties and stability

Chemical Properties, Stability, and Analytical Protocols

Executive Summary

Glucoraphenin potassium salt (4-methylsulfinyl-3-butenyl glucosinolate potassium salt) is the stable ionic form of the predominant glucosinolate found in radish seeds (Raphanus sativus). Distinct from its saturated analog glucoraphanin (found in broccoli), glucoraphenin possesses a double bond in its side chain, which influences its chemical reactivity and UV absorption profile.

This guide provides a comprehensive technical analysis of glucoraphenin potassium salt, focusing on its physicochemical properties, stability profiles, enzymatic hydrolysis mechanisms, and validated protocols for extraction and quantification. It is designed for researchers optimizing drug precursors or standardization workflows.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

Glucoraphenin is an aliphatic glucosinolate. The potassium salt form is preferred for research and commercial applications due to its enhanced stability compared to the free acid or other salt forms.

Identity and Structure

-

IUPAC Name: Potassium; [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-5-methylsulfinyl-N-sulfooxypent-4-enimidothioate

-

Source: Raphanus sativus (Radish) seeds[3]

-

Bioactive Metabolite: Sulforaphene (Raphanin)

Physicochemical Data Table[4][5][6]

| Property | Specification | Notes |

| Molecular Formula | C₁₂H₂₀KNO₁₀S₃ | Potassium salt form |

| Molecular Weight | 473.58 g/mol | Free acid MW: ~435.5 g/mol |

| Appearance | White to off-white powder | Hygroscopic |

| Solubility | Water (>50 mg/mL), Methanol, DMSO | Insoluble in non-polar solvents (Hexane, Ether) |

| UV Absorption ( | 229–235 nm | Due to the C=C double bond in the side chain |

| Purity Grade | Common standard for analytical use | |

| Storage | -20°C (Solid), Desiccated | Protect from light and moisture |

Critical Distinction: Do not confuse Glucoraphenin (Radish, unsaturated side chain) with Glucoraphanin (Broccoli, saturated side chain). The double bond in glucoraphenin makes it more reactive and provides a distinct chromophore for UV detection.

Stability Profile

The stability of glucoraphenin is dictated by its ionic state, moisture content, and the pH of the surrounding medium.

Solid State Stability

In its lyophilized potassium salt form, glucoraphenin is stable for >2 years when stored at -20°C in a desiccated, light-protected environment. It is highly hygroscopic; moisture absorption can catalyze spontaneous degradation or microbial growth.

Aqueous Stability & pH Sensitivity

In solution, glucoraphenin exhibits pH-dependent stability and degradation pathways:

-

Acidic (pH < 3): Relatively stable at low temperatures. However, strong acids or heat can induce non-enzymatic hydrolysis, favoring the formation of nitriles rather than the bioactive isothiocyanate.

-

Neutral (pH 6.0–7.0): Optimal for enzymatic conversion (myrosinase) but prone to slow spontaneous hydrolysis over time.

-

Basic (pH > 8): Highly unstable. The glucosinolate backbone degrades rapidly, often resulting in complex breakdown products including amines and cleavage of the thio-glucose bond.

Thermal Stability

Glucoraphenin is heat-sensitive.[4] Prolonged exposure to temperatures >60°C in aqueous solution leads to thermal degradation. However, rapid heating (blanching) is often used in extraction protocols to inactivate endogenous myrosinase and preserve the intact glucosinolate.

Mechanism of Action: The Myrosinase System[11]

The bioactivity of glucoraphenin is realized only after hydrolysis by the enzyme myrosinase (thioglucoside glucohydrolase, EC 3.2.1.147), which is physically segregated from the glucosinolate in intact plant tissue. Upon tissue damage or hydration of the salt with the enzyme, glucoraphenin is converted into Sulforaphene .

Hydrolysis Pathway Diagram

Figure 1: The enzymatic hydrolysis of Glucoraphenin. The pathway bifurcates based on pH, determining whether the bioactive Sulforaphene or the inactive Nitrile is formed.[2]

Experimental Protocols

Extraction and Purification from Radish Seeds

This protocol isolates intact glucoraphenin potassium salt by inactivating endogenous myrosinase immediately.

Materials:

-

Radish seeds (Raphanus sativus)[3]

-

Methanol (HPLC grade)[5]

-

DEAE-Sephadex A-25 (Anion exchange resin)

-

Potassium Sulfate (

)

Workflow:

-

Myrosinase Inactivation: Boil 100 mL of 70% Methanol/Water. Add 10 g of ground radish seeds directly to the boiling solvent. Boil for 10–15 minutes.

-

Rationale: Boiling denatures myrosinase, preventing premature conversion to sulforaphene.

-

-

Extraction: Homogenize the mixture and centrifuge at 5,000 x g for 15 minutes. Collect the supernatant. Re-extract the pellet with 70% methanol twice. Combine supernatants.

-

Purification (Anion Exchange):

-

Load the crude extract onto a DEAE-Sephadex A-25 column (pre-equilibrated with water).

-

Wash with deionized water to remove neutral impurities (sugars, phenolics).

-

Elute glucosinolates with 0.5 M

solution.

-

-

Desalting: The eluate contains glucoraphenin and excess salt. Desalt using a solid-phase extraction (SPE) C18 cartridge or by precipitating the salt with excess ethanol if concentration allows.

-

Crystallization: Freeze-dry the purified fraction to obtain Glucoraphenin Potassium Salt powder.

Analytical Quantification (HPLC-UV)

Because glucoraphenin contains a double bond, it can be detected with higher sensitivity than saturated glucosinolates.

Instrument Parameters:

-

Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA) or Formic Acid.

-

Mobile Phase B: Acetonitrile (ACN).[5]

-

Flow Rate: 1.0 mL/min.

-

Temperature: 30°C.

-

Detection: UV at 229 nm or 235 nm .

Gradient Profile:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

|---|---|---|

| 0 | 100 | 0 |

| 5 | 100 | 0 |

| 20 | 70 | 30 |

| 25 | 0 | 100 |

| 30 | 100 | 0 |[8]

Validation Criteria:

-

Retention Time: Glucoraphenin typically elutes before Glucoraphanin due to the polarity of the double bond (system dependent).

-

Linearity:

in the range of 10–500 µg/mL.

References

-

Fahey, J. W., et al. (2015).[9] "Sulforaphane Bioavailability from Glucoraphanin-Rich Broccoli: Control by Active Endogenous Myrosinase." PLOS ONE. Available at: [Link][9]

-

Han, D., et al. (2010). "Isolation and Purification of Glucoraphenin from Radish Seeds by Low-Pressure Column Chromatography and Nanofiltration." Separation Science and Technology. Available at: [Link]

-

Magoni, C., et al. (2018). "Valorization of Italian Brassica Lot: Glucosinolate Profile and Myrosinase Activity." Foods. Available at: [Link]

-

West, L. G., et al. (2004). "Glucoraphanin and 4-Hydroxyglucobrassicin Contents in Seeds of 59 Cultivars of Broccoli, Raab, Kohlrabi, Radish, Cauliflower, Brussels Sprouts, Kale, and Cabbage." Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Pocasap, P., et al. (2013). "Separation and purification of sulforaphene from radish seeds using macroporous resin and preparative high-performance liquid chromatography." Food Chemistry. Available at: [Link]

Sources

- 1. plantaanalytica.com [plantaanalytica.com]

- 2. CN100528891C - Method for separating and preparing glucose radish seeds glycosides from cauliflower seeds - Google Patents [patents.google.com]

- 3. hau.repository.guildhe.ac.uk [hau.repository.guildhe.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. lirias.kuleuven.be [lirias.kuleuven.be]

- 6. researchgate.net [researchgate.net]

- 7. par.nsf.gov [par.nsf.gov]

- 8. mdpi.com [mdpi.com]

- 9. Glucoraphanin - Wikipedia [en.wikipedia.org]

Biosynthesis Pathway of Glucoraphenin in Raphanus sativus: A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Glucosinolates (GSLs) are sulfur-rich secondary metabolites endemic to the Brassicaceae family, functioning primarily as defense compounds. While Arabidopsis thaliana and Brassica oleracea (broccoli, cabbage) are heavily studied for their glucoraphanin content, Raphanus sativus (radish) presents a highly specialized evolutionary divergence. The radish taproot is uniquely characterized by the accumulation of glucoraphasatin (GRH) and its downstream S-oxygenated derivative, glucoraphenin (GRE) .

For drug development professionals, GRE is of profound interest because its enzymatic hydrolysis by myrosinase yields sulforaphene , a potent bioactive isothiocyanate with validated anti-inflammatory, anti-carcinogenic, and Nrf2-activating properties. This whitepaper deconstructs the molecular biosynthesis of GRE, details its spatial and genetic regulation, and provides a self-validating, field-proven protocol for its extraction and quantification.

The Molecular Biosynthesis Pathway of Glucoraphenin

The biosynthesis of aliphatic glucosinolates in R. sativus occurs in three independent phases: (i) amino acid side-chain elongation of methionine, (ii) core structure formation, and (iii) secondary side-chain modifications. It is in the third phase where the Raphanus genus distinguishes itself.

Unlike other cruciferous vegetables where glucoerucin (4-methylthiobutyl GSL, 4MTB) is either a terminal product or converted directly to glucoraphanin, R. sativus utilizes a species-specific enzymatic cascade:

-

Desaturation: Following a whole-genome triplication event, radishes evolved the GRS1 gene. GRS1 encodes a 2-oxoglutarate-dependent dioxygenase (2OGD) that specifically desaturates the side chain of glucoerucin to form glucoraphasatin (GRH, 4-methylthio-3-butenyl GSL) 1[1].

-

S-Oxygenation: Glucoraphasatin is subsequently S-oxygenated by flavin-monooxygenases (RsFMOs) to yield glucoraphenin (GRE, 4-methylsulfinyl-3-butenyl GSL) 2[2].

Biosynthesis of glucoraphenin and its conversion to sulforaphene in Raphanus sativus.

Genetic Regulation and Spatial Dynamics

The transcription of aliphatic GSL biosynthesis genes, including GRS1, is tightly regulated by the MYB transcription factor family, specifically MYB28 and MYB29 3[3]. Interestingly, the primary site of GRH biosynthesis is not the taproot, but rather the leaf tissue during early developmental stages. Grafting experiments have conclusively demonstrated a leaf-to-root long-distance transport system that translocates these secondary metabolites into the fleshy taproot 1[1].

Quantitative Cultivar Variations

The ratio of GRH to GRE varies drastically depending on the genetic background of the cultivar and the specific tissue type. Table 1 summarizes the quantitative distribution of these metabolites across key commercial cultivars.

Table 1: Glucosinolate Distribution Across Raphanus sativus Cultivars

| Cultivar | Tissue Analyzed | Dominant Aliphatic GSL | Key Observation |

| Man Tang Hong | Flesh | Glucoraphenin (GRE) | GRE is uniquely dominant in the flesh, contrasting with typical GRH dominance [[4]](4]. |

| Hong Feng No. 1 | Skin | Glucoraphenin (GRE) | High GRE accumulation in the skin; moderate levels in the flesh 4[4]. |

| Seo Ho | Skin & Flesh | Glucoraphasatin (GRH) | GRH remains dominant; neoglucobrassicin uniquely present in the skin 4[4]. |

| Japanese White | Taproot | Glucoraphasatin (GRH) | GRH accounts for >90% of total GSLs; GRE is minimal 1[1]. |

Standardized Experimental Protocol: Extraction and Quantification

To accurately quantify glucoraphenin, researchers must overcome the inherent instability of the myrosinase-GSL system and the high polarity of intact GSLs. The following protocol establishes a self-validating system by utilizing enzymatic desulfation and internal standardization.

Causality of the Method: Intact GSLs possess a permanently charged sulfate group, causing them to elute poorly and unpredictably on standard C18 reverse-phase HPLC columns. By utilizing Helix pomatia aryl sulfatase to cleave the sulfate group, we generate desulfo-GSLs, which exhibit excellent chromatographic resolution. Furthermore, spiking an internal standard (IS) prior to extraction validates the recovery efficiency of the entire workflow.

Step-by-Step Methodology

-

Tissue Preparation & Enzyme Inactivation:

-

Flash-freeze radish tissues in liquid nitrogen and lyophilize (freeze-dry) for 48 hours. Rationale: Complete removal of water prevents premature myrosinase-mediated hydrolysis.

-

Grind to a fine powder. Weigh out exactly 100 mg of the lyophilized powder into a 15 mL centrifuge tube.

-

-

Internal Standardization:

-

Spike the dry powder with 100 µL of a 5 mM Glucotropaeolin (benzyl GSL) standard. Rationale: Glucotropaeolin is absent in radish, making it a perfect internal standard to calculate absolute recovery rates.

-

-

Hot Methanol Extraction:

-

Add 3 mL of 70% (v/v) aqueous methanol pre-heated to 70°C. Incubate in a water bath at 70°C for 20 minutes, vortexing every 5 minutes. Rationale: 70°C rapidly denatures residual myrosinase while efficiently solubilizing polar GSLs.

-

Centrifuge at 12,000 × g for 10 minutes and collect the supernatant. Repeat the extraction once more and pool the supernatants.

-

-

Ion-Exchange Chromatography:

-

Load 1 mL of the pooled extract onto a mini-column packed with DEAE Sephadex A-25 (acetate form). Wash the column with 2 mL of ultrapure water to remove unbound neutral/basic metabolites.

-

-

Enzymatic Desulfation:

-

Add 75 µL of purified aryl sulfatase solution directly onto the column bed. Seal the column and incubate overnight (16 hours) at room temperature.

-

-

Elution and HPLC-ESI-MS/MS Analysis:

-

Elute the desulfo-GSLs using 2 mL of ultrapure water. Filter through a 0.22 µm PTFE syringe filter.

-

Inject 10 µL into an HPLC-ESI-MS/MS system equipped with a C18 column. Utilize a mobile phase gradient of water and acetonitrile. Quantify GRE based on the internal standard peak area ratio and specific MRM transitions.

-

Standardized workflow for the extraction, desulfation, and quantification of glucosinolates.

Therapeutic Implications in Drug Development

For pharmaceutical applications, the intact glucoraphenin molecule is a biologically inert prodrug. Its therapeutic value is unlocked upon tissue damage (e.g., chewing or industrial homogenization), which mixes GRE with the endogenous enzyme myrosinase, yielding sulforaphene .

Sulforaphene shares structural homology with sulforaphane (derived from broccoli's glucoraphanin) but features a double bond in its aliphatic chain. This structural nuance makes sulforaphene highly reactive, demonstrating potent induction of phase II detoxification enzymes via the Keap1-Nrf2-ARE signaling pathway. Understanding the R. sativus biosynthesis pathway allows agronomists and drug developers to selectively breed or genetically engineer cultivars (such as the 'Man Tang Hong' line) that hyper-accumulate GRE, providing a scalable, natural source for sulforaphene extraction in nutraceutical and oncological drug development 2[2].

References

1.10. 2-Oxoglutarate-Dependent Dioxygenase Mediates the Biosynthesis of Glucoraphasatin in Radish . Source: Oxford Academic (Plant Physiology). URL:[Link] 1.2. Induction of Glucoraphasatin Biosynthesis Genes by MYB29 in Radish (Raphanus sativus L.) Roots . Source: PubMed Central (PMC) / Int. J. Mol. Sci. URL:[Link] 1.5. A Comparative Transcriptome and Metabolome Combined Analysis Reveals the Key Genes and Their Regulatory Model Responsible for Glucoraphasatin Accumulation in Radish Fleshy Taproots . Source: MDPI. URL:[Link] 1.12. Glucosinolate accumulation in three important radish (Raphanus sativus) cultivars . Source: The Crop Journal. URL:[Link]

Sources

Technical Guide: Structural & Functional Divergence of Glucoraphenin vs. Glucoraphanin

The following technical guide is structured to provide a rigorous, comparative analysis of Glucoraphenin and Glucoraphanin, focusing on structural determinants, chemical stability, and downstream applications in drug development.

Executive Summary

Glucoraphanin (GR) and Glucoraphenin (GRE) represent the two dominant aliphatic glucosinolates in the Brassicaceae family, serving as the biological precursors to the potent isothiocyanates Sulforaphane (SFN) and Sulforaphene (SFE) , respectively.

While they share a homologous core structure, a single degree of unsaturation (C3=C4 alkene) in the side chain of Glucoraphenin fundamentally alters its physicochemical stability, reaction kinetics with myrosinase, and the electrophilicity of its hydrolysis product. This guide dissects these differences to inform compound selection for therapeutic development.

Molecular Architecture & Physicochemical Profile

The defining distinction lies in the side chain derived from methionine elongation. Glucoraphanin possesses a saturated butyl chain, whereas Glucoraphenin contains a butenyl chain with a trans-double bond.

Comparative Chemical Data

| Feature | Glucoraphanin (GR) | Glucoraphenin (GRE) |

| IUPAC Name | 4-(Methylsulfinyl)butyl glucosinolate | 4-(Methylsulfinyl)-3-butenyl glucosinolate |

| Primary Source | Brassica oleracea (Broccoli) | Raphanus sativus (Radish) |

| CAS Number | 21414-41-5 | 28463-24-3 |

| Molecular Weight | 437.51 g/mol | 435.49 g/mol |

| Side Chain | Saturated Alkane ( | Alkene ( |

| Hydrolysis Product | Sulforaphane (SFN) | Sulforaphene (Raphanin) |

| LogP (Predicted) | -1.2 (Highly Hydrophilic) | -0.9 (Slightly less hydrophilic) |

| Stability | High (Solid/Solution) | Moderate (Sensitive to oxidation/light) |

Structural Visualization (DOT)

The following diagram illustrates the structural homology and the critical point of divergence (the alkene group).

Caption: Structural divergence of Glucoraphanin and Glucoraphenin originating from the common thioglucose core. The alkene group in GRE leads to the formation of the more reactive Sulforaphene.

Chemo-Enzymatic Transformation & Reactivity

The biological potency of these glucosinolates is latent until hydrolysis by myrosinase (

The Hydrolysis Pathway

-

Enzymatic Cleavage: Myrosinase cleaves the thio-glucose bond, releasing an unstable aglycone.

-

Lossen Rearrangement: The aglycone spontaneously rearranges, releasing sulfate to form the ITC.

Reactivity of the Products

-

Sulforaphane (from GR): The methylsulfinyl group is separated from the ITC group (

) by a flexible, saturated butyl chain. This allows for stable bio-distribution and "classic" Nrf2 activation via Keap1 modification. -

Sulforaphene (from GRE): The double bond is conjugated with the sulfoxide or in close proximity to the ITC group (depending on isomer resonance). This electron-withdrawing unsaturation increases the electrophilicity of the ITC carbon.

-

Result: Faster reaction kinetics with nucleophiles (e.g., glutathione, cysteine residues) but reduced chemical stability in aqueous solution compared to SFN.

-

Experimental Protocols

Extraction & Isolation (Radish Seed Model for GRE)

Context: Radish seeds are the richest source of Glucoraphenin. Myrosinase inactivation is the critical first step to prevent premature hydrolysis.

Reagents:

-

Methanol (HPLC Grade)

-

Deionized Water (18.2 MΩ)

-

Barium Acetate / Lead Acetate (for precipitation, optional)

Protocol:

-

Myrosinase Inactivation:

-

Heat 100 mL of 70% aqueous methanol to boiling (

). -

Add 10 g of ground radish seeds directly into the boiling solvent. Crucial: Do not grind seeds before adding to solvent to avoid degradation.

-

Boil for 10 minutes.

-

-

Extraction:

-

Homogenize the mixture using an Ultra-Turrax (5 min at 10,000 rpm).

-

Centrifuge at

for 15 min at -

Re-extract the pellet twice with 70% methanol.

-

-

Purification (SPE):

-

Condition a Strong Anion Exchange (SAX) cartridge with methanol and water.

-

Load the crude extract. Neutral impurities flow through.

-

Wash with water.

-

Elute glucosinolates with 0.5 M

(or dilute Formic Acid if MS analysis follows).

-

Analytical Characterization (HPLC-UV/MS)

Distinguishing GR and GRE requires reverse-phase chromatography. GRE typically elutes after GR due to the slight lipophilicity contributed by the double bond, though this depends on the specific column chemistry.

Instrument Parameters:

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus,

). -

Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile (ACN).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 229 nm (characteristic of the glucosinolate moiety) and 235 nm (enhanced for GRE due to conjugation).

Gradient Profile:

| Time (min) | % Mobile Phase B |

| 0.0 | 0% |

| 5.0 | 0% |

| 20.0 | 20% |

| 30.0 | 100% |

| 35.0 | 100% |

Data Interpretation:

-

Glucoraphanin: Elutes approx. 10-12 min. Mass (

): 436. -

Glucoraphenin: Elutes approx. 14-16 min. Mass (

): 434.

Stability & Storage Guidelines

The structural integrity of Glucoraphenin is significantly lower than Glucoraphanin due to the susceptibility of the alkene to oxidation and polymerization.

| Parameter | Glucoraphanin (GR) | Glucoraphenin (GRE) |

| Solid State ( | Stable > 2 years | Stable 6-12 months |

| Aqueous Solution (pH 7) | Stable for days | Degrades within 24-48 hours |

| Sensitivity | Hydrolysis by bacterial myrosinase | Oxidation, Light, Acidic pH |

| Storage Recommendation | Desiccated, | Desiccated, |

Workflow Visualization: From Seed to Signal

The following Graphviz diagram outlines the critical path for isolating these compounds and validating their identity.

Caption: Integrated workflow for the extraction, purification, and analytical differentiation of glucosinolates.

References

-

Fahey, J. W., et al. (2015). "Sulforaphane Bioavailability from Glucoraphanin-Rich Broccoli: Control by Active Endogenous Myrosinase." PLOS ONE.

-

Barillari, J., et al. (2007). "Glucoraphasatin and Glucoraphenin, a Redox Pair of Glucosinolates of Brassicaceae, Differently Affect Metabolizing Enzymes in Rats." Journal of Agricultural and Food Chemistry.

- Matusheski, N. V., et al. (2006). "Epithiospecifier Protein from Broccoli: Mechanism of Action and Structural Analysis." Biochemistry.

- West, L. G., et al. (2004). "Glucoraphanin and 4-hydroxyglucobrassicin contents in broccoli seeds and sprouts." Journal of Agricultural and Food Chemistry.

-

Phytopurify. "Glucoraphanin (CAS 21414-41-5) and Glucoraphenin (CAS 28463-24-3) Technical Data."

Technical Monograph: 4-Methylsulfinyl-3-butenyl Glucosinolate Potassium Salt

Common Name: Glucoraphenin Potassium Salt CAS Number: 108844-81-1[1][2][3]

Part 1: Executive Technical Summary

This guide serves as a definitive technical resource for Glucoraphenin potassium salt , the potassium salt form of the dominant glucosinolate found in radish seeds (Raphanus sativus). Unlike its saturated analog Glucoraphanin (found in broccoli), Glucoraphenin possesses a double bond in the side chain (4-methylsulfinyl-3-butenyl), which imparts unique chemical reactivity and biological potency.

For researchers and drug developers, this compound represents a critical "prodrug" scaffold. It is biologically inert until hydrolyzed by the enzyme myrosinase (thioglucoside glucohydrolase) into Sulforaphene (4-methylsulfinyl-3-butenyl isothiocyanate), a potent inducer of Phase II detoxification enzymes via the Nrf2-Keap1 pathway.

Part 2: Chemical Identity & Physicochemical Properties

The potassium salt form is preferred for research and formulation due to its superior stability and solubility compared to the free acid or internal salt forms.

Table 1: Physicochemical Specifications

| Parameter | Specification |

| IUPAC Name | Potassium (1S)-1-[(E)-4-(methylsulfinyl)but-3-enyl]-1-thio-β-D-glucopyranoside 1-(sulfate) |

| Common Name | Glucoraphenin Potassium Salt |

| CAS Number | 108844-81-1 |

| Molecular Formula | C₁₂H₂₀KNO₁₀S₃ |

| Molecular Weight | 473.58 g/mol (Anhydrous) |

| Appearance | White to off-white crystalline powder |

| Solubility | Highly soluble in water (>50 mg/mL); Soluble in Methanol; Insoluble in non-polar solvents (Hexane, Ether) |

| UV Absorption | λmax ≈ 220–225 nm (characteristic of the glucosinolate moiety) |

| Hygroscopicity | High (Requires desiccant storage) |

| Chirality | The sulfoxide sulfur is chiral; naturally occurring form is predominantly the ( |

Part 3: Isolation and Purification Protocol

Objective: Isolate high-purity Glucoraphenin Potassium Salt from Raphanus sativus (Radish) seeds.[4] Causality: Glucosinolates are thermally stable but enzymatically unstable. The protocol must immediately inactivate endogenous myrosinase to prevent premature hydrolysis.

Workflow Diagram

The following Graphviz diagram outlines the critical path for extraction, emphasizing the transition from crude extract to purified potassium salt.

Caption: Optimized workflow for isolating Glucoraphenin K-Salt while preventing enzymatic degradation.

Step-by-Step Methodology

-

Enzyme Inactivation (Critical Step):

-

Add intact radish seeds to boiling water (1:10 w/v ratio) and boil for 15–20 minutes.

-

Scientific Rationale: This denatures the endogenous myrosinase enzyme. If seeds are crushed before heating, myrosinase will instantly hydrolyze the glucosinolate into sulforaphene, ruining the yield of the intact salt.

-

-

Extraction:

-

Homogenize the boiled seeds within the water.

-

Filter the slurry through a 0.45 µm membrane or centrifuge at 10,000 x g to remove particulates.

-

Optional: Add ethanol (to 70% v/v) to precipitate proteins and polysaccharides, then centrifuge again.

-

-

Anion Exchange Chromatography:

-

Prepare a column with DEAE-Sephadex A-25 or acidic alumina.

-

Load the clarified aqueous extract. Glucosinolates (anionic sulfate group) will bind to the resin.

-

Wash with deionized water to remove neutral sugars and amino acids.

-

-

Elution & Salt Formation:

-

Desalting & Crystallization:

-

The eluate contains the product + excess salt. Use Nanofiltration (NF) or Gel Filtration (Sephadex G-10) to remove the inorganic salts.

-

Lyophilize (freeze-dry) the desalted fraction to obtain the white powder.

-

Part 4: Metabolic Activation & Mechanism of Action

Glucoraphenin is a pro-drug . It requires bioactivation by

Activation Pathway Diagram

Caption: Bioactivation of Glucoraphenin to Sulforaphene via Myrosinase-mediated hydrolysis.

Biological Significance

Upon conversion to Sulforaphene , the molecule acts as a potent electrophile. It reacts with sulfhydryl groups on Keap1, preventing the ubiquitination of Nrf2. Stabilized Nrf2 translocates to the nucleus, binding to the Antioxidant Response Element (ARE) and upregulating cytoprotective genes (e.g., HO-1, NQO1).

Note on Potency: Sulforaphene (from radish) is often cited as having comparable or superior antimicrobial potency to Sulforaphane (from broccoli) due to the presence of the double bond, which may enhance lipophilicity and cellular uptake.

Part 5: Analytical Validation (HPLC-UV)

To verify the identity and purity of the CAS 108844-81-1 material, use the following validated HPLC parameters.

-

Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: Acetonitrile (or Methanol).

-

Gradient: 0% B (0-2 min)

20% B (20 min) -

Flow Rate: 1.0 mL/min.

-

Detection: UV at 229 nm (optimal for the glucosinolate backbone).

-

Retention Time: Glucoraphenin typically elutes slightly earlier than Glucoraphanin due to the polarity of the double bond, depending on the specific column chemistry.

Part 6: Stability & Storage Guidelines

Glucosinolate salts are hygroscopic and chemically sensitive.

-

Temperature: Store at -20°C for long-term storage. Short-term (days) at 4°C is acceptable.

-

Moisture: Strictly protect from moisture. Hydrolysis can occur spontaneously in aqueous solution over time, even without enzymes, if pH extremes are present.

-

pH Sensitivity:

-

Acidic pH: Stable.

-

Basic pH: Unstable; degrades into hydroxylated byproducts.

-

-

Handling: Allow the vial to equilibrate to room temperature before opening to prevent condensation, which degrades the potassium salt crystal lattice.

References

-

Sigma-Aldrich. (n.d.). Glucoraphenin potassium salt monohydrate analytical standard. Retrieved from

-

PhytoLab. (n.d.). Glucoraphenin potassium salt Reference Substance. Retrieved from

-

Extrasynthese. (n.d.). Glucoraphenin potassium salt 2514 S.[7] Retrieved from

-

Han, B., et al. (2010). Isolation and Purification of Glucoraphenin from Radish Seeds by Low-Pressure Column Chromatography and Nanofiltration. Separation Science and Technology. Retrieved from

-

Cayman Chemical. (n.d.). Glucoraphanin (Potassium Salt) Technical Information. (Cited for structural comparison of glucosinolate salts).[8] Retrieved from

Sources

- 1. Glucoraphenin potassium salt monohydrate analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 2. hpc-standards.com [hpc-standards.com]

- 3. Glucoraphenin potassium salt - PhyProof Reference Substances [phyproof.phytolab.com]

- 4. researchgate.net [researchgate.net]

- 5. hau.repository.guildhe.ac.uk [hau.repository.guildhe.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. extrasynthese.com [extrasynthese.com]

- 8. Glucosinolate Standards | Phytolab [phytolab.com]

Therapeutic Potential of Glucoraphenin in Cancer Research

Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Glucoraphenin (GRE), the principal glucosinolate in radish (Raphanus sativus) seeds, represents a potent, stable precursor to the bioactive isothiocyanate Sulforaphene (SFE) . While its structural analog glucoraphanin (broccoli) has dominated chemoprevention literature, emerging data suggests GRE-derived sulforaphene possesses superior cytotoxicity against specific refractory solid tumors, including hepatocellular carcinoma and non-small cell lung cancer (NSCLC).

This guide synthesizes the physicochemical basis of GRE activation, its multi-target mechanistic pharmacology, and validated protocols for its extraction and bioconversion. It is designed to serve as a blueprint for investigators transitioning from crude extract screening to molecularly defined pharmacological studies.

Chemical Basis & Bioactivation

Research into GRE is functionally research into a prodrug system. GRE itself is biologically inert; its therapeutic potential is unlocked only upon hydrolysis by the enzyme myrosinase (

The Hydrolysis Pathway

Unlike direct-acting chemotherapeutics, GRE requires a two-step activation. In plant tissue damage or mammalian gut digestion, myrosinase cleaves the thioglucoside bond, releasing an unstable aglycone that spontaneously rearranges into Sulforaphene.

Key Distinction for Researchers:

-

Glucoraphenin (GRE): Highly water-soluble, stable, non-toxic. Ideal for storage and formulation.

-

Sulforaphene (SFE): Lipophilic, volatile, highly reactive electrophile. The active effector.

Visualization: Bioactivation & Signaling Architecture

The following diagram illustrates the conversion of GRE to SFE and its subsequent dual-action mechanism: activating cytoprotective Nrf2 signaling in normal cells while triggering apoptosis in malignant cells.

Figure 1: The Bioactivation of Glucoraphenin to Sulforaphene and downstream molecular targets.

Mechanistic Pharmacology

The "Trojan Horse" Redox Switch

SFE acts as a hormetic agent.

-

In Normal Cells: It reacts with Keap1 cysteine residues, preventing Nrf2 ubiquitination. Stabilized Nrf2 translocates to the nucleus, binding Antioxidant Response Elements (ARE) to upregulate Phase II detox enzymes (HO-1, NQO1).

-

In Cancer Cells: The high basal oxidative stress of tumors makes them vulnerable to SFE-induced ROS thresholding. SFE depletes glutathione (GSH) and disrupts mitochondrial membrane potential (

), tipping the cell into apoptosis.

Key Molecular Targets

-

Cell Cycle Arrest: SFE induces G2/M arrest in breast cancer cells and S-phase arrest in gastric cancer cells by downregulating Cyclin B1/CDK1 complexes.

-

Autophagy Modulation: SFE induces autophagy (LC3-II accumulation).[1] Crucial Insight: In esophageal squamous cell carcinoma, this autophagy is cytoprotective.[2] Co-treatment with Chloroquine (autophagy inhibitor) significantly enhances SFE cytotoxicity.

-

Anti-Metastasis: Downregulation of Matrix Metalloproteinases (MMP-2/9) and inhibition of Epithelial-Mesenchymal Transition (EMT).

Preclinical Efficacy Data

The following table summarizes validated IC50 values for Sulforaphene (derived from GRE) across major cancer cell lines.

Table 1: Cytotoxicity Profile of Sulforaphene (SFE)

| Cell Line | Cancer Type | IC50 / Effective Dose | Duration | Key Mechanism Cited |

| HepG2 | Hepatocellular Carcinoma | 33.8 μM | 72h | Apoptosis (Bax/Bcl-2 ratio reversal) |

| A549 | NSCLC (Lung) | ~38 μg/mL | 48h | ROS generation, EGFR degradation |

| MCF-7 | Breast (ER+) | 15 - 20 μM | 48h | G2/M Arrest, Tubulin disruption |

| MDA-MB-231 | TNBC (Breast) | 5 - 10 μM | 24h | Inhibition of NF-κB, CSC targeting |

| BGC-823 | Gastric Cancer | Dose-dependent | 48h | S-phase arrest, p53/p21 upregulation |

Note: Efficacy is time-dependent. SFE degrades in aqueous culture media (half-life ~12-24h); daily replenishment or stable nanocarrier delivery is recommended for long-duration assays.

Experimental Protocols

Protocol A: Isolation of Glucoraphenin from Radish Seeds

Objective: Obtain high-purity GRE substrate for bioconversion.

Reagents: Radish seeds (Raphanus sativus), n-Hexane, 70% Methanol, DEAE-Sephadex A-25 (or equivalent anion exchanger).

-

Myrosinase Inactivation (Critical): Boil intact seeds in water for 15 minutes or microwave to denature endogenous myrosinase. Failure to do this results in premature hydrolysis.

-

Defatting: Crush seeds and extract with n-Hexane (1:5 w/v) x 3 times to remove lipids. Air dry the residue (meal).

-

Extraction: Extract meal with 70% boiling methanol (1:10 w/v) for 30 mins. Filter and repeat. Combine filtrates.

-

Purification:

-

Load filtrate onto DEAE-Sephadex A-25 column (pre-conditioned with acetate).

-

Wash with distilled water to remove neutral sugars.

-

Elute glucosinolates with 0.5 M

or gradient

-

-

Crystallization: Concentrate eluate and precipitate with excess ethanol. GRE crystallizes as a potassium salt.

Protocol B: Bioconversion to Sulforaphene

Objective: Generate active SFE immediately prior to cytotoxicity assays.

-

Reaction Mix: Dissolve purified GRE (10 mM) in phosphate buffer (pH 6.5).

-

Enzyme Addition: Add exogenous myrosinase (0.1 U/mL, derived from Sinapis alba or commercial source).

-

Incubation: Incubate at 37°C for 2-4 hours.

-

Extraction: Extract the reaction mixture with ethyl acetate (x3). SFE partitions into the organic phase.

-

Quantification: Evaporate solvent and redissolve in DMSO. Verify concentration via HPLC (C18 column, 20% Acetonitrile, detection at 235 nm).

Visualization: Extraction & Assay Workflow

Figure 2: Step-by-step workflow for isolating Glucoraphenin and generating bioactive Sulforaphene.

Challenges & Future Directions

Stability Issues

Sulforaphene is an isothiocyanate, making it electrophilic and prone to degradation in aqueous media containing nucleophiles (e.g., proteins in FBS).

-

Solution: Use serum-free media for short-term (<4h) treatments or encapsulate in Solid Lipid Nanoparticles (SLNs) to improve stability and bioavailability.

Clinical Translation

While in vivo xenograft models show tumor regression (e.g., 50 mg/kg oral dosage in liver cancer models), human clinical trials specifically for GRE/SFE are lagging behind Sulforaphane.

-

Opportunity: Development of standardized "high-GRE" radish seed extracts as medical foods, leveraging the higher stability of the glucosinolate precursor.

References

-

Beevi, S. S., et al. (2010). Hexane extract of Raphanus sativus L. roots inhibits cell proliferation and induces apoptosis in human cancer cells by modulating genes related to apoptotic pathway. Plant Foods for Human Nutrition. Link

-

Sangthong, S., et al. (2018). Induction of Apoptosis and Cytotoxicity by Isothiocyanate Sulforaphene in Human Hepatocarcinoma HepG2 Cells. Journal of Nutritional Science and Vitaminology. Link

-

Li, Y., et al. (2020).[2] Sulforaphane Inhibits Autophagy and Induces Exosome-Mediated Paracrine Senescence via Regulating mTOR/TFE3.[3] Molecular Nutrition & Food Research.[3] Link

-

West, L., et al. (2002). Glucoraphenin and glucoraphasatin: the main glucosinolates in radish (Raphanus sativus) sprouts. Journal of Chromatography A. Link

-

Nandini, D. B., et al. (2020). Sulforaphane in cancer precision medicine: from biosynthetic origins to multiscale mechanisms and clinical translation. Frontiers in Oncology. Link

-

Wang, Y., et al. (2024). Preparation, Characterization and In Vitro Anticancer Activity of Sulforaphene-Loaded Solid Lipid Nanoparticles. Pharmaceutics. Link

Sources

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Inhibiting autophagy enhances sulforaphane-induced apoptosis via targeting NRF2 in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulforaphane Inhibits Autophagy and Induces Exosome-Mediated Paracrine Senescence via Regulating mTOR/TFE3 - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Glucoraphenin in Raphanus sativus (Red Radish)

Comparative Analysis of Seeds vs. Sprouts for Pharmaceutical Application

Executive Summary

The Core Thesis: For drug development pipelines targeting Nrf2-mediated therapeutics, red radish seeds represent a vastly superior raw material source compared to sprouts.

While dietary trends favor sprouts for bioavailability, quantitative metabolic profiling reveals a >80% depletion of Glucoraphenin (GRE) during the first 7 days of germination. This guide provides the technical justification, extraction protocols, and mechanistic grounding to establish red radish seeds as a high-density scaffold for Sulforaphene (SFE) production.

Introduction: The Biochemistry of Glucoraphenin

Glucoraphenin (4-methylsulfinyl-3-butenyl glucosinolate) is the dominant glucosinolate in Raphanus sativus L. var. sativus (Red Radish).[1] Unlike broccoli, which yields sulforaphane, red radish yields sulforaphene (also known as raphasatin).

Structural Distinction:

-

Glucoraphenin (GRE): The stable, biologically inactive precursor stored in the plant vacuole.

-

Sulforaphene (SFE): The bioactive isothiocyanate formed upon hydrolysis by the enzyme myrosinase (β-thioglucosidase). SFE possesses a double bond in the carbon chain (4-methylsulfinyl-3-butenyl isothiocyanate), conferring unique reactivity and potency compared to its saturated analog, sulforaphane.

Comparative Metabolic Profiling: Seeds vs. Sprouts

The transition from dormant seed to metabolically active sprout triggers a massive consumption of stored glucosinolates to fuel defense mechanisms and tissue expansion.

2.1 Quantitative Data Analysis

The following data synthesizes HPLC quantification from multiple metabolic studies (Sources: Frontiers in Nutrition, J. Agric. Food Chem).[2][3][4][5]

| Metric | Red Radish Seeds (Dormant) | Red Radish Sprouts (Day 7) | Metabolic Shift |

| Glucoraphenin (GRE) Content | 100 – 140 µmol/g DW | 13 – 25 µmol/g DW | ↓ 82-90% Decrease |

| Sulforaphene (SFE) Potential | High (Latent) | Low (Degraded) | SFE degrades to MSMTT* |

| Myrosinase Activity | Latent (High Potential) | Active | Enzyme activation degrades GRE |

| Total Glucosinolates | ~140 µmol/g FW | ~20 µmol/g FW | Significant loss due to dilution/catabolism |

*MSMTT: 4-methylsulfinyl-3-butenyl cyanide (a cyclic degradation product).

2.2 The Germination Drop-off

Data indicates that GRE content peaks in the dry seed. Upon imbibition (water absorption), myrosinase is activated, and GRE is rapidly hydrolyzed or catabolized to support the seedling's immune defense. By Day 3 of germination, GRE levels drop by approximately 40%; by Day 7, they plummet by over 80%.

Mechanism of Action: The SFE-Nrf2 Pathway

Sulforaphene (SFE) acts as a potent Phase II enzyme inducer via the Keap1-Nrf2 pathway.

The Mechanism:

-

Basal State: Nrf2 is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which targets it for ubiquitination and degradation.[6]

-

Activation: SFE, an electrophile, modifies specific cysteine residues (Cys151, Cys273, Cys288) on Keap1.

-

Translocation: This conformational change disrupts the Nrf2-Keap1 interaction. Nrf2 stabilizes and translocates to the nucleus.[7][8]

-

Transcription: Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of cytoprotective genes (e.g., HO-1, NQO1).[6]

Visualization: SFE Biosynthesis & Nrf2 Activation

Figure 1: The dual-stage pathway showing the conversion of Glucoraphenin to Sulforaphene in the plant, followed by Nrf2 activation in the human cell.

Technical Protocol: Extraction & Quantification

To validate GRE content, a rigorous extraction protocol is required that prevents premature hydrolysis by myrosinase.

4.1 Reagents & Equipment[9]

-

Solvent: 70% Methanol (v/v) in ultrapure water (boiling).

-

Standard: Sinigrin (internal standard) or purified Glucoraphenin.

-

Equipment: HPLC-DAD (Diode Array Detector), C18 Column (e.g., Zorbax Eclipse XDB-C18, 5 µm, 4.6 × 150 mm).

4.2 Extraction Workflow (Myrosinase Inactivation)

-

Inactivation: Immediately immerse 1g of fresh radish seeds (ground to fine powder) into 10 mL of boiling 70% methanol.

-

Why: Boiling denatures myrosinase instantly, preserving GRE as the intact glucosinolate. Cold extraction allows myrosinase to convert GRE to SFE, altering quantification.

-

-

Extraction: Incubate at 70°C for 20 minutes in a water bath. Vortex every 5 minutes.

-

Separation: Centrifuge at 4,000 x g for 10 minutes. Collect supernatant.

-

Re-extraction: Repeat step 2-3 with the pellet to ensure >95% recovery. Combine supernatants.

-

Purification (Optional but Recommended): Pass through a DEAE-Sephadex A-25 anion exchange column. Wash with water to remove neutral impurities. Elute glucosinolates with sulfatase (for desulfo-glucosinolate analysis) or use direct HPLC for intact forms.[10]

4.3 HPLC Quantification Parameters

-

Column Temp: 30°C.

-

Flow Rate: 1.0 mL/min.

-

Mobile Phase:

-

A: Ultrapure Water (0.1% TFA).

-

B: Acetonitrile (100%).

-

-

Gradient: 0-5 min (1% B); 5-20 min (Linear to 20% B); 20-30 min (Linear to 100% B).

-

Detection: UV at 229 nm (characteristic absorption of the glucosinolate moiety).

Visualization: Experimental Workflow

Figure 2: Step-by-step extraction workflow emphasizing myrosinase inactivation to ensure accurate Glucoraphenin quantification.

Therapeutic Implications

For researchers developing nutraceuticals or drugs:

-

Source Material: Use seeds , not sprouts.[3] The 5-6 fold higher concentration in seeds drastically reduces raw material costs and processing volume.

-

Stability: GRE is stable in seed powder. SFE (the oil) is volatile and unstable. Formulations should maintain GRE (the "prodrug") and rely on enteric myrosinase or co-formulated enzyme for activation in the gut.

-

Potency: Red radish SFE has shown superior potency to broccoli sulforaphane in specific breast cancer lines (MCF-7) due to the unsaturated side chain, though stability remains the primary formulation challenge.

References

-

Goyeneche, R. et al. (2015). Characterization of the glucosinolate profile of radish (Raphanus sativus L.) seeds and sprouts. Journal of Functional Foods. Link

-

Hanlon, P.R. & Barnes, D.M. (2011). Phytochemical composition and biological activity of 8 varieties of radish (Raphanus sativus L.) sprouts and mature taproots. Journal of Food Science. Link

-

Yi, G. et al. (2016). Glucoraphenin, sulforaphene and antiproliferative capacity of radish sprouts in germinating and thermal processes. Food Science and Biotechnology. Link

-

Fahey, J.W. et al. (2001). The chemical diversity and distribution of glucosinolates and isothiocyanates among plants. Phytochemistry.[1][2][3][10][11][12] Link

-

Dinkova-Kostova, A.T. (2012). The Role of Nrf2 Signaling in Counteracting Cellular Stress and Inflammation. International Journal of Molecular Sciences. Link

Sources

- 1. cau.scholarworks.kr [cau.scholarworks.kr]

- 2. hau.repository.guildhe.ac.uk [hau.repository.guildhe.ac.uk]

- 3. Comparative analysis of phytochemicals and antioxidant activities in seeds and sprouts of different varieties of radish (Raphanus sativus L.): TOPSIS-entropy weight method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Comparative analysis of phytochemicals and antioxidant activities in seeds and sprouts of different varieties of radish (Raphanus sativus L.): TOPSIS-entropy weight method [frontiersin.org]

- 5. scispace.com [scispace.com]

- 6. Anticancer Activity of Sulforaphane: The Epigenetic Mechanisms and the Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. pollution.sustainability-directory.com [pollution.sustainability-directory.com]

- 9. researchgate.net [researchgate.net]

- 10. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sulforaphane and Other Nutrigenomic Nrf2 Activators: Can the Clinician's Expectation Be Matched by the Reality? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The NRF2 Pathway & Sulforaphane for Cancer — Tray Wellness [traywellness.com]

Technical Guide: Bioavailability of Glucoraphenin Potassium Salt in In Vivo Models

This guide details the technical specifications, pharmacokinetic (PK) profile, and experimental evaluation of Glucoraphenin Potassium Salt (GRE-K). It is designed for researchers investigating the therapeutic potential of Raphanus sativus (Radish) derived glucosinolates.

Executive Summary

Glucoraphenin (GRE) is the dominant glucosinolate in radish seeds (Raphanus sativus). Unlike its broccoli-derived analog glucoraphanin (which yields sulforaphane), GRE hydrolyzes to form Sulforaphene (SFE) (4-methylsulfinyl-3-butenyl isothiocyanate). The potassium salt form (GRE-K) is engineered to overcome the inherent instability of the acidic glucosinolate, providing a water-soluble, crystalline substrate for in vivo administration.

The bioavailability of GRE-K is not intrinsic; it is strictly conversion-dependent . The compound is biologically inert until hydrolyzed by myrosinase (thioglucosidase), either co-administered or provided by the host gut microbiota. This guide delineates the metabolic activation pathways, pharmacokinetic parameters, and validated protocols for assessing GRE-K bioavailability in rodent models.

Chemical & Physical Profile

The Potassium Salt Advantage

Native glucosinolates are acidic and hygroscopic, leading to rapid degradation. The potassium salt form stabilizes the sulfate group on the aglycone, ensuring structural integrity during storage and formulation.

| Feature | Specification |

| Compound Name | Glucoraphenin Potassium Salt |

| IUPAC Name | Potassium 4-methylsulfinyl-3-butenyl glucosinolate |

| Molecular Formula | |

| Active Metabolite | Sulforaphene (SFE) |

| Solubility | High (Water, DMSO); Low (Non-polar solvents) |

| Stability | Stable at pH 5–7; Hydrolyzes rapidly at pH <3 or >8 |

Metabolic Activation Pathway

The bioavailability of GRE-K is defined by its conversion rate to Sulforaphene. Unlike broccoli glucosinolates, radish-derived GRE is less susceptible to nitrile formation (an inactive pathway) due to the absence of Epithiospecifier Protein (ESP) in radish seeds, favoring the formation of the bioactive isothiocyanate.[1]

Figure 1: The metabolic activation of Glucoraphenin to Sulforaphene and subsequent Phase II conjugation.

In Vivo Pharmacokinetics

Absorption Mechanism

When GRE-K is administered orally:

-

Intact Absorption: A negligible fraction (<5%) is absorbed intact via passive diffusion or GLUT transporters.

-

Microbial Conversion: The majority reaches the cecum/colon, where bacterial myrosinase hydrolyzes it to SFE. This results in a "delayed peak" (

~4–6 hours). -

Co-Administration: If GRE-K is administered with active myrosinase, conversion occurs in the upper GI tract, resulting in rapid absorption (

~1 hour) and significantly higher AUC.

Comparative PK Data (Rat Model)

The following data synthesizes pharmacokinetic behaviors observed in Sprague-Dawley rats administered glucosinolate salts vs. direct isothiocyanates.

| Parameter | GRE-K (Oral, No Myrosinase) | GRE-K + Myrosinase (Oral) | Sulforaphene (Direct Oral) |

| 4.0 – 6.0 h | 0.5 – 1.0 h | 0.5 – 1.0 h | |

| Low (< 5 µM) | High (~20–40 µM) | High (~40–60 µM) | |

| Bioavailability ( | 10 – 20% (Highly Variable) | 40 – 60% | > 80% |

| Half-life ( | N/A (Absorption limited) | 2.0 – 3.0 h | 1.8 – 2.5 h |

| Primary Excretion | Feces (unconverted) | Urine (as NAC conjugates) | Urine (as NAC conjugates) |

Critical Insight: The "low bioavailability" of GRE-K often cited in literature is actually a measure of low conversion efficiency by the microbiome. In "high converter" phenotypes (human or rat), bioavailability can double.

Experimental Protocols

Protocol A: Preparation of GRE-K Dosing Solution

-

Vehicle: Distilled water or Saline (0.9%). Avoid pH < 4 buffers to prevent premature acid hydrolysis.

-

Dosage Calculation: Standard efficacy studies in rats use 20–120 mg/kg .

-

Note: Adjust for the molecular weight of the potassium salt (

g/mol ) vs. the free acid.

-

-

Stability Check: Prepare fresh. If storage is required, freeze at -20°C. GRE-K in solution degrades by ~10% over 24h at room temperature.

Protocol B: Pharmacokinetic Study Workflow (Rat)

This protocol validates the absorption of SFE following GRE-K administration.

Step 1: Animal Preparation

-

Model: Male Sprague-Dawley Rats (200–250g).

-

Fasting: Fast for 12 hours prior to dosing to standardize gastric emptying and minimize dietary glucosinolate interference.

-

Grouping:

-

Group 1: Vehicle Control.

-

Group 2: GRE-K (Oral Gavage, 50 mg/kg).

-

Group 3: GRE-K + Myrosinase (Oral Gavage).

-

Step 2: Sampling

-

Blood: Collect 200 µL via tail vein at 0, 0.5, 1, 2, 4, 8, 12, and 24 hours.

-

Processing: Centrifuge immediately (3000g, 10 min, 4°C). Acidify plasma with 10% TCA or mix with extraction solvent immediately to stabilize ITCs.

Step 3: Analytical Quantification (LC-MS/MS) Direct detection of SFE is difficult due to its volatility and reactivity. The standard method quantifies the Mercapturic Acid Conjugate (SFE-NAC) or uses the Cyclocondensation Assay .

-

Target Analyte: Sulforaphene-N-acetylcysteine (SFE-NAC).

-

Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile gradient.[2]

-

Transition: Monitor specific parent-daughter ion transitions for SFE-NAC.

Figure 2: Workflow for pharmacokinetic evaluation of GRE-K.

Challenges & Optimization

Inter-Individual Variability

The reliance on gut microbiota for GRE-K activation introduces high variability (CV > 40%).

-

Solution: Stratify animals by "converter status" or co-administer with a standardized myrosinase source (e.g., mustard seed powder) to bypass microbial variability.

Stability in Formulation

GRE-K is stable as a dry powder but hydrolyzes in aqueous solution over time.

-

Solution: Use enteric-coated capsules for oral studies to protect the salt from stomach acid (which can cause non-enzymatic degradation to nitriles) and deliver it to the small intestine/colon.

Biomarker Selection

Measuring free Sulforaphene in plasma is unreliable due to rapid conjugation with glutathione.

-

Validation: Always measure Total Dithiocarbamates (Cyclocondensation assay) or specific NAC-conjugates in urine to calculate total recovery.

References

-

Barillari, J., et al. (2007).[3][4] "Glucoraphasatin and glucoraphenin, a redox pair of glucosinolates of brassicaceae, differently affect metabolizing enzymes in rats."[3][4] Journal of Agricultural and Food Chemistry. Link

-

Hanlon, N., et al. (2008). "Absolute bioavailability and dose-dependent pharmacokinetic behaviour of dietary doses of the chemopreventive isothiocyanate sulforaphane in rat." British Journal of Nutrition. Link

-

Li, F., et al. (2011).[5] "Variation of glucoraphanin metabolism in vivo and ex vivo by human gut bacteria." British Journal of Nutrition. Link

-

Baenas, N., et al. (2017). "Bioavailability and new biomarkers of cruciferous sprouts consumption." Food Chemistry. Link

-

Fahey, J. W., et al. (2015).[6] "Sulforaphane Bioavailability from Glucoraphanin-Rich Broccoli: Control by Active Endogenous Myrosinase." PLOS ONE. Link

Sources

- 1. RADISH SPROUTS VERSUS BROCCOLI SPROUTS: A COMPARISON OF ANTI-CANCER POTENTIAL BASED ON GLUCOSINOLATE BREAKDOWN PRODUCTS - ishs [ishs.org]

- 2. Bioavailability and inter-conversion of sulforaphane and erucin in human subjects consuming broccoli sprouts or broccoli supplement in a cross-over study design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glucoraphasatin and glucoraphenin, a redox pair of glucosinolates of brassicaceae, differently affect metabolizing enzymes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Glucoraphanin conversion into sulforaphane and related compounds by gut microbiota [frontiersin.org]

- 6. Sulforaphane Bioavailability from Glucoraphanin-Rich Broccoli: Control by Active Endogenous Myrosinase - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic Conversion of Glucoraphenin to Sulforaphene by Myrosinase: A Technical Whitepaper

Executive Summary

The glucosinolate-myrosinase system is a highly evolved plant defense mechanism that has garnered significant attention in drug development and functional foods. While the conversion of glucoraphanin to sulforaphane (SFA) in broccoli is widely documented, the metabolic conversion of glucoraphenin (GRE) to sulforaphene (SFE) in radish (Raphanus sativus) presents a parallel, yet distinct, biochemical pathway. Sulforaphene exhibits potent bioactivity, often superseding sulforaphane in specific in vitro antimutagenic and anti-cancer assays ().

This technical guide provides an in-depth analysis of the myrosinase-mediated hydrolysis of glucoraphenin. Designed for application scientists and drug development professionals, it details the biochemical causality of the reaction, the critical interference of epithiospecifier proteins (ESP), and field-proven, self-validating protocols for high-yield SFE extraction using recombinant myrosinases.

Biochemical Mechanism & Signaling Pathway

Glucoraphenin is a water-soluble, sulfur-rich secondary metabolite. In intact plant tissue, glucoraphenin is compartmentalized separately from the enzyme myrosinase (β-thioglucoside glucohydrolase). Upon tissue disruption, the two interact, initiating a rapid hydrolytic cascade.

The Hydrolytic Cascade

-

Cleavage: Myrosinase cleaves the thio-linked D-glucose from glucoraphenin.

-

Aglycone Formation: This yields an unstable intermediate known as thiohydroximate-O-sulfonate.

-

Spontaneous Rearrangement: Under neutral to slightly acidic conditions (pH 5.0–7.0), this intermediate undergoes a spontaneous Lossen-like rearrangement, shedding a sulfate ion to form the bioactive isothiocyanate, sulforaphene .

The ESP Bottleneck

The primary obstacle in natural SFE extraction is the presence of Epithiospecifier Protein (ESP) . ESP is a non-catalytic cofactor that intercepts the unstable aglycone. In the presence of ferrous ions (Fe²⁺), ESP directs the rearrangement away from isothiocyanates and toward inactive epithionitriles or simple nitriles. To achieve pharmaceutical-grade SFE yields, the causality of the extraction protocol must focus on the absolute elimination of ESP activity before hydrolysis begins.

Caption: Biochemical conversion of glucoraphenin to sulforaphene via myrosinase and ESP interference.

Causality in Protocol Design: Overcoming Endogenous Limitations

Historically, researchers relied on endogenous radish myrosinase for SFE production. However, because endogenous myrosinase is co-localized with ESP, spontaneous enzymolysis yields high amounts of nitriles and very low SFE (often <1.0 mg/g).

The engineered solution relies on a two-step causal logic:

-

Thermal Denaturation: Heating the raw biomass to 110°C permanently denatures both endogenous myrosinase and ESP. This creates a "blank slate" substrate containing intact glucoraphenin but zero competing enzymatic drivers.

-

Exogenous Recombinant Catalysis: By introducing highly specific, purified recombinant myrosinases—such as the whole-cell catalyst Yarrowia lipolytica 20-8 () or the GH3 myrosinase Rmyr from Rahnella inusitata ()—the reaction is forced 100% down the isothiocyanate pathway.

Step-by-Step Methodology: Self-Validating SFE Preparation

To ensure scientific integrity, the following workflow is designed as a self-validating system . Each phase includes a built-in analytical checkpoint to verify causality and prevent downstream failure.

Phase 1: Substrate Pretreatment & ESP Deactivation

-

Action: Expose raw radish seeds to dry heat at 110°C for 30 to 60 minutes.

-

Causality: Thermal treatment selectively denatures the heat-labile ESP and endogenous myrosinase without degrading the heat-stable glucoraphenin.

-

Validation Checkpoint: Perform a rapid native PAGE or protein assay on a test extraction. The absence of endogenous myrosinase activity (measured via sinigrin drop-test) validates successful deactivation.

Phase 2: Glucoraphenin Extraction

-

Action: Grind the thermally treated seeds into a fine powder. Suspend 1.0 g of the powder in 10 mL of sodium citrate buffer (pH 5.0).

-

Causality: A pH of 5.0 stabilizes the glucosinolate structure while perfectly matching the optimal catalytic pH of most recombinant myrosinases.

-

Validation Checkpoint: Quantify the initial baseline glucoraphenin concentration via HPLC (UV detection at 227 nm) prior to enzyme addition.

Phase 3: Exogenous Myrosinase Catalysis

-

Action: Introduce a calibrated dose (e.g., 4.95 U) of recombinant myrosinase (e.g., Y. lipolytica 20-8). Incubate the suspension at 25°C–40°C with 120 rpm agitation for 10 to 90 minutes.

-

Causality: The exogenous enzyme cleaves the substrate in an ESP-free environment, ensuring the aglycone spontaneously rearranges exclusively into sulforaphene.

-

Validation Checkpoint: Monitor the stoichiometric release of D-glucose using the 3,5-dinitrosalicylic acid (DNS) assay. Because 1 µmol of released glucose corresponds exactly to 1 µmol of hydrolyzed glucoraphenin, this acts as a real-time kinetic validator.

Phase 4: Sulforaphene Recovery

-

Action: Terminate the reaction by removing the whole-cell catalyst via centrifugation (5000 rpm, 10 min) or boiling at 100°C for 5 minutes (if using free enzyme). Extract the SFE using dichloromethane (DCM) or complexation with β-cyclodextrin.

-

Validation Checkpoint: Final HPLC quantification to determine total conversion efficiency and SFE yield against the Phase 2 baseline.

Caption: Step-by-step experimental workflow for the high-yield preparation of sulforaphene.

Quantitative Data & Optimization

The choice of recombinant myrosinase significantly impacts the kinetics and overall yield of sulforaphene. Recent advancements in biotechnology have identified highly efficient microbial and yeast-expressed myrosinases that outperform traditional plant-extracted enzymes.

Table 1: Comparative Yields and Conversion Efficiencies of Recombinant Myrosinases

| Biocatalyst Source | Substrate Source | Optimal Conditions | Specific Activity | Conversion Efficiency | Final SFE Yield |

| Yarrowia lipolytica 20-8 (Whole-cell) | Radish Seeds | 25°C, pH 5.0 | 44.84 U/g DCW | 92.53% (after 10 reuses) | 6.10 mg/g |

| Rahnella inusitata Rmyr (Purified GH3) | Radish Seeds | 40°C, pH 7.0 | 4.81 U/mg protein | 97.84% (single pass) | 5.07 mg/g |

Data synthesized from and.

Kinetic Insights

The Y. lipolytica 20-8 system is particularly advantageous for industrial scale-up because the enzyme is retained within the yeast cell, allowing the catalyst to be easily centrifuged and reused up to 10 times with minimal loss in conversion efficiency. Conversely, the purified Rmyr enzyme demonstrates a slightly higher single-pass conversion efficiency (97.84%) and excellent thermal stability (half-life of 12 days at 30°C), making it ideal for continuous-flow bioreactor applications.

Conclusion

The metabolic conversion of glucoraphenin to sulforaphene is a delicate biochemical process governed by competing pathways. By understanding the causality of the myrosinase-ESP dynamic, researchers can engineer self-validating extraction protocols that bypass endogenous limitations. The strategic application of thermal pretreatment combined with high-affinity recombinant myrosinases (Y. lipolytica or R. inusitata) allows for the near-quantitative conversion of glucoraphenin into pharmaceutical-grade sulforaphene, paving the way for advanced clinical applications of this potent isothiocyanate.

References

-

Wang, L., Jiang, H., et al. "Preparation of Sulforaphene from Radish Seed Extracts with Recombinant Food-Grade Yarrowia lipolytica Harboring High Myrosinase Activity." Journal of Agricultural and Food Chemistry, 2021.[Link]

-

Wang, L., Jiang, H., Qiu, Y., et al. "Biochemical Characterization of a Novel Myrosinase Rmyr from Rahnella inusitata for High-Level Preparation of Sulforaphene and Sulforaphane." Journal of Agricultural and Food Chemistry, 2022.[Link]

-

Bowen-Forbes, C., Armstrong, E., Moses, A., et al. "Broccoli, Kale, and Radish Sprouts: Key Phytochemical Constituents and DPPH Free Radical Scavenging Activity." Molecules, 2023.[Link]

Technical Guide: Solubility Profile of Glucoraphenin Potassium in Aqueous Buffers

Executive Summary

Glucoraphenin Potassium (4-methylsulfinyl-3-butenyl glucosinolate potassium salt) is a polar, ionic compound exhibiting high thermodynamic solubility in aqueous media, typically exceeding 10–50 mg/mL at neutral pH.[1][2] However, its practical solubility profile is strictly limited by kinetic instability .[1]

Unlike simple salts, Glucoraphenin is subject to rapid degradation pathways—chemical hydrolysis at acidic pH and Hoffmann elimination at basic pH—meaning that "solubility" measurements at pH extremes often quantify degradation rates rather than saturation limits. This guide provides a rigorous, self-validating framework for characterizing the compound, distinguishing between true thermodynamic solubility and kinetic stability windows.

Part 1: Physicochemical Basis[1]

Structural Determinants of Solubility

Glucoraphenin possesses three distinct structural moieties that dictate its behavior in aqueous buffers:

-

Thioglucose Moiety: Provides multiple hydroxyl groups (-OH), acting as hydrogen bond donors/acceptors, driving high hydrophilicity.[1]

-

Sulfate Group (

): In the potassium salt form, this group is fully ionized in aqueous solution, providing strong electrostatic interactions with water molecules.[1] This prevents crystal lattice formation common in non-ionic organics.[1] -

Sulfoxide Side Chain: The methylsulfinyl alkenyl group adds polarity but introduces a center of chemical instability (reactivity).[1]

The Solubility-Stability Paradox

Researchers must recognize that Glucoraphenin does not have a static "solubility" at pH < 3 or pH > 8.[1]

-

Acidic pH (< 3): The compound undergoes hydrolysis to nitriles and epithionitriles.[1]

-

Basic pH (> 8): The sulfoxide group facilitates beta-elimination (Hoffmann degradation).[1]

-

Neutral pH (5.0 – 7.0): The "Sweet Spot" for thermodynamic solubility assessment.[1]

Part 2: Experimental Methodology (Core Protocol)

Reagent Preparation & Buffer Selection

To prevent catalytic degradation during the assay, specific buffers are required. Avoid phosphate buffers if downstream LC-MS is planned; use volatile buffers instead.[1]

| pH Range | Recommended Buffer System | Concentration | Rationale |

| 1.2 – 3.0 | Glycine-HCl | 50 mM | Mimics gastric environment; high degradation risk.[1] |

| 4.0 – 5.5 | Acetate Buffer | 50 mM | Standard for glucosinolate stability; mimics plant vacuole.[1] |

| 6.0 – 7.5 | Potassium Phosphate (or Ammonium Acetate) | 50 mM | Optimal stability window; Phosphate matches the K+ counter-ion.[1] |

| 8.0 – 9.0 | Tris-HCl | 50 mM | High degradation risk (alkaline instability).[1] |

Protocol: Modified Shake-Flask Method (OECD 105)

Standard shake-flask methods must be modified to account for the thermal instability of Glucoraphenin.[1]

Step-by-Step Workflow:

-

Pre-Saturation: Add excess Glucoraphenin Potassium solid (approx. 50 mg) to 1.0 mL of the target buffer in a 2 mL amber glass vial (light sensitive).

-

Equilibration: Agitate at 20°C (strictly controlled) for 24 hours. Note: Do not heat to accelerate dissolution.[1]

-

Phase Separation: Centrifuge at 15,000

g for 10 minutes to pellet undissolved solids. -

Filtration: Pass supernatant through a 0.22

m PVDF filter (low protein binding).[1] -

Quantification: Analyze immediately via HPLC-DAD.

Analytical Quantification (HPLC-DAD)

Direct quantification of the intact salt is preferred over desulfation for solubility studies to capture the exact ionic concentration.

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 150 mm x 4.6 mm, 3.5

m.[1] -

Mobile Phase A: 0.1% Formic Acid in Water (Ion-pairing agent essential for retention).[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Detection: UV at 229 nm (characteristic of the thioglucoside bond).[1]

-

Flow Rate: 1.0 mL/min.[1]

Part 3: Visualization of Workflows

Solubility & Analysis Workflow

The following diagram illustrates the critical decision points in the solubility profiling process.

Caption: Figure 1: Step-by-step workflow for determining thermodynamic solubility while minimizing degradation risks.

Stability-Dependent Solubility Logic

This diagram highlights the chemical fate of the compound at different pH levels, which complicates solubility data interpretation.

Caption: Figure 2: Chemical stability profile indicating valid windows for thermodynamic solubility measurement.

Part 4: Anticipated Data Profile

Based on glucosinolate chemistry and analog data (Glucoraphanin), the following profile is the standard reference baseline for validation.

| Parameter | Condition | Anticipated Result | Interpretation |

| Solubility (Water) | pH 7.0, 20°C | > 10 mg/mL | Freely soluble due to ionic nature.[1] |

| Solubility (DMSO) | Ambient | ~ 1 mg/mL | Moderate solubility; less polar than water.[1] |

| Stability (t½) | pH 2.0 | < 4 hours | Rapid acid hydrolysis.[1] |

| Stability (t½) | pH 7.0 | > 48 hours | Stable; suitable for formulation.[1] |

| Stability (t½) | pH 9.0 | < 12 hours | Alkaline degradation risk.[1] |

Technical Note: If precipitation is observed upon acidification of a neutral solution, it is likely not the Glucoraphenin precipitating, but rather the formation of degradation products (aglucones) which have significantly lower aqueous solubility.

References

-

Protocols.io. Shake-Flask Aqueous Solubility Assay (Kinetic solubility). A standard operating procedure for solubility determination.[1][3] [Link]

-

Journal of Agricultural and Food Chemistry. Chemical Stability of Glucosinolates. Provides mechanistic insight into pH-dependent degradation pathways (Hoffmann elimination vs. Hydrolysis).[1] [Link]

Sources

Methodological & Application

Application Note: Advanced Solid-Phase Extraction (SPE) Purification of Glucoraphenin from Raphanus sativus

Executive Summary & Rationale

Glucoraphenin (GRE) is the predominant glucosinolate found in radish (Raphanus sativus) seeds. Upon tissue damage, GRE is rapidly hydrolyzed by the endogenous enzyme myrosinase into sulforaphene (SFE), a highly reactive isothiocyanate recognized for its potent chemoprotective and antiproliferative properties [1].

For drug development and analytical standardization, isolating intact GRE is critical but notoriously difficult due to its rapid aqueous degradation. Traditional low-pressure column chromatography methods require massive volumes of heavy metal salts (e.g., K₂SO₄ or KCl) and lengthy nanofiltration steps [2]. This application note details a high-throughput, self-validating Solid-Phase Extraction (SPE) protocol utilizing Weak Anion Exchange (WAX) chromatography to isolate high-purity GRE efficiently, bypassing the limitations of the outdated ISO-9167 standard[3].

Mechanistic Principles of Isolation

As a Senior Application Scientist, it is vital to understand the causality behind each sample preparation step rather than just following a recipe.

-

Enzymatic Deactivation (The Bottleneck): Myrosinase and glucosinolates are compartmentalized separately in intact plant tissues. Maceration mixes them, leading to immediate degradation. Applying dry heat (120°C) prior to extraction permanently denatures myrosinase, ensuring the glucosinolate remains intact [4].

-

Anion-Exchange Chemistry (The Selectivity): Glucosinolates possess a sulfonated oxime moiety (

) that maintains a permanent negative charge. Dimethylaminopropyl (DEA)-based WAX sorbents provide a positively charged bed at neutral to acidic pH levels. This creates a strong, selective ionic bond with GRE, allowing neutral lipids, sugars, and phenolic compounds to be washed away [5]. -

pH-Shift Elution (The Recovery): Instead of using high-salt displacement (which requires downstream desalting), eluting with 5% Ammonium Hydroxide (NH₄OH) raises the pH significantly. This deprotonates the DEA sorbent, neutralizing its positive charge and cleanly releasing the target analyte[6].

Workflow & Pathway Visualization

Fig 1. Biochemical degradation pathway of glucoraphenin and the optimized SPE isolation workflow.

Self-Validating Experimental Protocol

To ensure scientific integrity, this protocol is designed as a self-validating system . Built-in Quality Control (QC) checkpoints ensure that failures in upstream sample preparation are caught before downstream chromatography.

Phase 1: Preparation & Extraction

-

Thermal Deactivation: Heat 50 g of intact radish seeds in a forced-air oven at 120°C for 2 hours.

-

Causality: Heat penetrates the seed coat to irreversibly denature myrosinase before the cellular compartments are breached during grinding.

-

-

Defatting: Homogenize the deactivated seeds into a fine meal. Wash the meal with 150 mL of hexane (1:3 w/v) three times, discarding the supernatant. Dry the meal at 50°C.

-

Causality: Radish seeds are rich in triglycerides. Removing non-polar lipids prevents the SPE sorbent pores from clogging, maintaining high binding capacity.

-

-

Aqueous Extraction: Boil the defatted seed meal in 500 mL of ultra-pure water for 30 minutes. Centrifuge the slurry at 10,000 rpm for 15 minutes and collect the supernatant.

-

QC Checkpoint 1 (Extraction Validation): Test the pH of the supernatant. It should be between 5.5 and 6.5. A highly acidic pH indicates unwanted fermentation or degradation.

-

Phase 2: Solid-Phase Extraction (SPE)

Materials: DEA-based Weak Anion Exchange (WAX) Cartridges (1g / 6mL).

-

Conditioning: Pass 5 mL of LC-MS grade Methanol through the cartridge, followed by 5 mL of ultra-pure water. Do not let the sorbent dry.

-

Causality: Solvates the alkyl chains of the sorbent and maximizes the surface area of the positively charged amine groups.

-

-

Loading: Apply 5 mL of the aqueous extract to the cartridge. Use a vacuum manifold to maintain a strict flow rate of 1 mL/min.

-

QC Checkpoint 2 (Capacity Validation): Collect the flow-through and spot-test with barium chloride (

). A cloudy precipitate indicates the presence of unbound sulfates, meaning the cartridge capacity was exceeded.

-

-

Washing: Wash the cartridge with 10 mL of 2% Formic Acid in water.

-

Causality: The low pH ensures the DEA sorbent remains fully protonated (positively charged) while flushing out neutral sugars, phenolic acids, and weakly retained cations.

-

-

Elution: Elute the purified GRE by passing 10 mL of 5% Ammonium Hydroxide (

) through the cartridge. Collect the eluate in a clean glass vial.-

Causality: The basic pH (~11) neutralizes the DEA sorbent, breaking the ionic bond and releasing the intact glucosinolate [6].

-

Phase 3: Concentration & Final Validation

-

Lyophilization: Evaporate the eluate under a gentle nitrogen stream at 40°C to remove ammonia, then lyophilize to yield a white powder.

-

QC Checkpoint 3 (Final Product Validation): Reconstitute a 1 mg/mL aliquot and analyze via UHPLC-HRMS (UV monitored at 229 nm).

-

Self-Validation Logic: The presence of a dominant peak at 229 nm (

corresponding to GRE) confirms purity. If a peak corresponding to sulforaphene is detected, Step 1 (Thermal Deactivation) failed, and the batch must be discarded.

-

Quantitative Data & Recovery Metrics

The transition from traditional low-pressure column chromatography to WAX SPE yields significant improvements in both recovery and processing time. The table below summarizes the quantitative advantages of this protocol.

Table 1: Quantitative Comparison of Glucoraphenin Purification Strategies

| Purification Strategy | Sorbent / Resin Type | Elution Mechanism | Average Recovery (%) | Final Purity (%) | Processing Time |

| Low-Pressure Column | Macroporous Resin | KCl Salt Displacement | 89.0% | 91.5% | > 24 hours |